4-Chloro-3-methylthieno[3,2-c]pyridine
Description
4-Chloro-3-methylthieno[3,2-c]pyridine is a heterocyclic compound featuring a fused thiophene-pyridine ring system with chloro and methyl substituents at positions 4 and 3, respectively. This scaffold combines the electron-withdrawing effects of chlorine and the steric influence of the methyl group, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-chloro-3-methylthieno[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c1-5-4-11-6-2-3-10-8(9)7(5)6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVRTBBYAOXPCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C(=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methylthieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylthiophene with chloroacetyl chloride in the presence of a base, followed by cyclization with ammonia or an amine . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methylthieno[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of catalysts like palladium.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents such as ethanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Catalysts like palladium acetate or copper iodide in the presence of ligands and bases.
Major Products
The major products formed from these reactions include various substituted thienopyridines, which can be further functionalized for specific applications .
Scientific Research Applications
4-Chloro-3-methylthieno[3,2-c]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: Employed in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-methylthieno[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The compound can modulate biological pathways by binding to these targets, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Research Findings and Implications
- Thermal Stability: High melting points (268–287°C) of furopyridine derivatives suggest that the thieno analog may exhibit similar stability, advantageous for drug formulation.
- Synthetic Scalability : Efficient yields (67–81%) for furopyridines via Suzuki coupling imply that analogous methods could be optimized for the target compound.
Biological Activity
4-Chloro-3-methylthieno[3,2-c]pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound is characterized by a thieno[3,2-c]pyridine core structure with a chlorine substituent at the 4-position and a methyl group at the 3-position. This unique substitution pattern contributes to its distinct chemical reactivity and biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens. It is being investigated for its potential as an antimicrobial agent in both clinical and agricultural settings.
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. Studies have demonstrated its cytotoxic effects on different cancer cell lines, indicating its potential as an anticancer agent . For instance, it was noted that related compounds within the thienopyridine family exhibited significant cytotoxicity against breast cancer cell lines, suggesting a similar potential for this compound.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in critical biological pathways. Its interactions with molecular targets such as kinases are under investigation to understand its pharmacological potential better .
The exact mechanism of action for this compound is still being elucidated. However, it is believed that the compound interacts with various molecular targets, modulating their activity through binding interactions. This modulation can influence several biological pathways, including:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cellular signaling pathways, potentially leading to altered cell proliferation and survival rates.
- Disruption of Cellular Processes : By interfering with critical cellular processes, such as apoptosis and cell cycle regulation, the compound may exert its therapeutic effects against cancer cells.
Anticancer Studies
A study focusing on thienopyridine derivatives highlighted the anticancer properties of compounds structurally related to this compound. For example:
- Cytotoxicity Tests : In vitro tests demonstrated that derivatives exhibited significant cytotoxicity against MDA-MB-231 and MCF-7 breast cancer cell lines. The IC50 values indicated potent activity at low concentrations (e.g., <0.05 µM) with increased effectiveness over time (up to 72 hours) .
Antimicrobial Activity
Another line of research focused on the antimicrobial properties of related thienopyridine compounds:
- Inhibition Assays : Various assays were conducted to assess the compound's effectiveness against bacterial strains. Results indicated promising antimicrobial activity, warranting further exploration into its application as an antimicrobial agent.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
